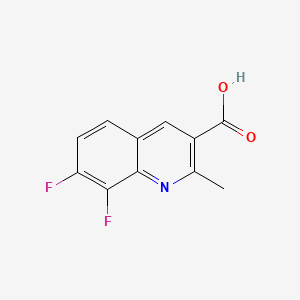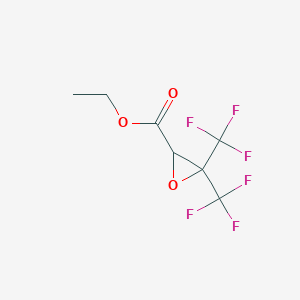![molecular formula C8H10N4O4S B14005958 3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone CAS No. 25622-15-5](/img/structure/B14005958.png)
3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyrimido-thiadiazine core with three methyl groups and two dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require heating under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar thiadiazole ring and exhibit a broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar pyrimido core and are known for their pharmacological properties.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has a similar thiadiazine structure and is used in various chemical and biological applications.
Uniqueness
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is unique due to its specific substitution pattern and the presence of both dioxo and methyl groups
Properties
CAS No. |
25622-15-5 |
|---|---|
Molecular Formula |
C8H10N4O4S |
Molecular Weight |
258.26 g/mol |
IUPAC Name |
3,5,7-trimethyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazine-6,8-dione |
InChI |
InChI=1S/C8H10N4O4S/c1-4-9-6-5(17(15,16)10-4)7(13)12(3)8(14)11(6)2/h1-3H3,(H,9,10) |
InChI Key |
TUNPQZIMFGIDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


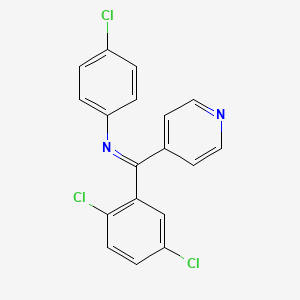
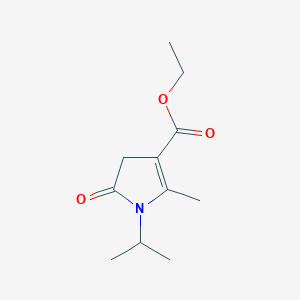

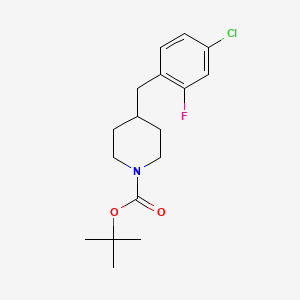
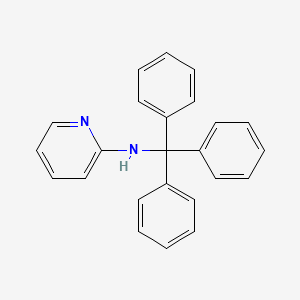

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
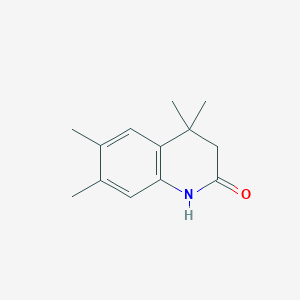

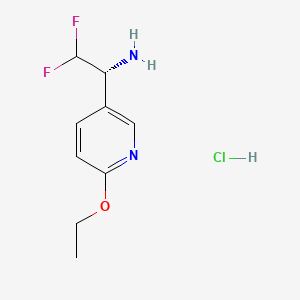
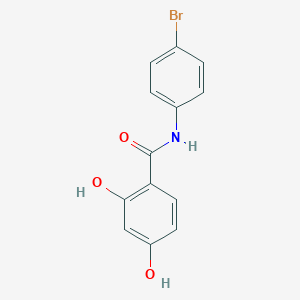
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
